N-cyclohexyl-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide N-cyclohexyl-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 1170908-89-0
VCID: VC7791842
InChI: InChI=1S/C17H26N4O3/c1-13-11-15(17(23)20-7-9-24-10-8-20)19-21(13)12-16(22)18-14-5-3-2-4-6-14/h11,14H,2-10,12H2,1H3,(H,18,22)
SMILES: CC1=CC(=NN1CC(=O)NC2CCCCC2)C(=O)N3CCOCC3
Molecular Formula: C17H26N4O3
Molecular Weight: 334.42

N-cyclohexyl-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide

CAS No.: 1170908-89-0

Cat. No.: VC7791842

Molecular Formula: C17H26N4O3

Molecular Weight: 334.42

* For research use only. Not for human or veterinary use.

N-cyclohexyl-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide - 1170908-89-0

Specification

CAS No. 1170908-89-0
Molecular Formula C17H26N4O3
Molecular Weight 334.42
IUPAC Name N-cyclohexyl-2-[5-methyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]acetamide
Standard InChI InChI=1S/C17H26N4O3/c1-13-11-15(17(23)20-7-9-24-10-8-20)19-21(13)12-16(22)18-14-5-3-2-4-6-14/h11,14H,2-10,12H2,1H3,(H,18,22)
Standard InChI Key HILWJTNEIYDGPL-UHFFFAOYSA-N
SMILES CC1=CC(=NN1CC(=O)NC2CCCCC2)C(=O)N3CCOCC3

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s IUPAC name, N-cyclohexyl-2-[5-methyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]acetamide, reflects its three primary components:

  • Cyclohexyl group: A six-membered carbocyclic ring attached via an acetamide linkage.

  • Pyrazole core: A five-membered aromatic ring with two adjacent nitrogen atoms, substituted at position 3 with a morpholine carbonyl group and at position 5 with a methyl group.

  • Morpholine carbonyl moiety: A morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) conjugated to a carbonyl group .

The SMILES notation CC1=CC(=NN1CC(=O)NC2CCCCC2)C(=O)N3CCOCC3\text{CC1=CC(=NN1CC(=O)NC2CCCCC2)C(=O)N3CCOCC3} provides a linear representation of these structural features.

Table 1: Key Molecular Properties

PropertyValueSource
CAS No.1170908-89-0
Molecular FormulaC17H26N4O3\text{C}_{17}\text{H}_{26}\text{N}_4\text{O}_3
Molecular Weight334.42 g/mol
IUPAC NameN-cyclohexyl-2-[5-methyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]acetamide
SMILESCC1=CC(=NN1CC(=O)NC2CCCCC2)C(=O)N3CCOCC3
InChIKeyHILWJTNEIYDGPL-UHFFFAOYSA-N

Synthesis and Synthetic Strategies

Challenges in Synthesis

Key challenges include regioselective substitution on the pyrazole ring and preventing side reactions during the acylation steps. Purification may require advanced chromatographic techniques due to the compound’s structural complexity .

Biological Activity and Mechanistic Insights

Pyrazole Derivatives in Medicinal Chemistry

Pyrazole-based compounds exhibit diverse biological activities, including:

  • Anti-inflammatory effects: Inhibition of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes.

  • Anticancer properties: Modulation of apoptosis pathways (e.g., Bcl-2 suppression) and kinase inhibition .

  • Antimicrobial activity: Disruption of bacterial cell wall synthesis or fungal ergosterol biosynthesis .

Role of the Morpholine Group

The morpholine carbonyl substituent enhances bioavailability by improving water solubility and membrane permeability. Morpholine derivatives are frequently employed in drug design as bioisosteres for piperazine or as hydrogen bond acceptors .

Table 2: Biological Activities of Structural Analogs

CompoundActivityMechanismSource
2-[5-Methyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamideKinase inhibition (IC₅₀ = 12 nM)ATP-competitive binding to EGFR
N-(2-hydroxyethyl)-3-(morpholine-4-sulfonyl)benzamideAntiproliferative (GI₅₀ = 1.2 µM)Tubulin polymerization inhibition

Hypothesized Targets for N-Cyclohexyl-2-(5-Methyl-3-(Morpholine-4-Carbonyl)-1H-Pyrazol-1-yl)Acetamide

  • COX-2 Inhibition: The pyrazole ring may interact with the hydrophobic pocket of COX-2, analogous to celecoxib.

  • Kinase Modulation: The morpholine carbonyl group could facilitate hydrogen bonding with kinase active sites, similar to EGFR inhibitors .

  • Apoptosis Induction: Cyclohexyl groups may enhance membrane penetration, promoting mitochondrial targeting .

Future Research Directions

Priority Investigations

  • Pharmacokinetic Profiling: Assess oral bioavailability, plasma protein binding, and metabolic stability using in vitro models.

  • Target Deconvolution: Employ chemoproteomics to identify binding partners and off-target effects.

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the cyclohexyl, methyl, and morpholine groups to optimize potency.

Clinical Translation Challenges

  • Synthetic Scalability: Develop cost-effective routes for multi-gram synthesis.

  • Toxicology Screening: Evaluate hepatotoxicity and cardiotoxicity in preclinical models.

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